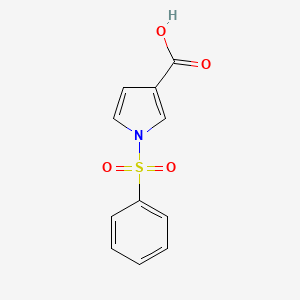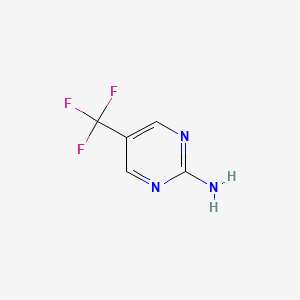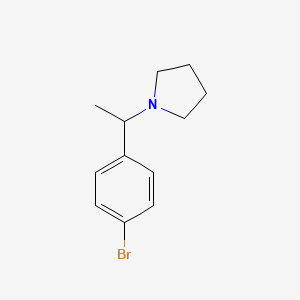
1-(1-(4-溴苯基)乙基)吡咯烷
描述
1-(1-(4-Bromophenyl)ethyl)pyrrolidine is an organic compound with the molecular formula C12H16BrN It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a bromophenyl group attached to the ethyl side chain
科学研究应用
1-(1-(4-Bromophenyl)ethyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in the study of receptor-ligand interactions and enzyme inhibition.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
作用机制
Target of Action
1-(1-(4-Bromophenyl)ethyl)pyrrolidine is a complex compound that is likely to interact with multiple targetsIt’s known that pyrrolidine derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . Indole derivatives, which share a similar structure, have been found to possess various biological activities .
Mode of Action
It’s known that pyrrolidine derivatives can interact with their targets in a variety of ways, leading to different biological effects . The compound’s interaction with its targets could lead to changes at the molecular level, which could then translate into observable effects at the cellular or organismal level.
Biochemical Pathways
It’s known that pyrrolidine and indole derivatives can affect a wide range of biochemical pathways, leading to various downstream effects . These effects can range from antiviral to anti-inflammatory, anticancer, and more .
Pharmacokinetics
It’s known that the physicochemical parameters of pyrrolidine derivatives can be modified to obtain the best adme/tox results for drug candidates .
Result of Action
It’s known that indole derivatives can have diverse biological activities and therapeutic possibilities . For example, the compound 1-(2-(1H-indol-3-yl)ethyl)-3-(4-bromophenyl)thiourea showed potent activity against HIV-1 .
Action Environment
It’s known that the spatial orientation of substituents in pyrrolidine derivatives can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
准备方法
Synthetic Routes and Reaction Conditions: 1-(1-(4-Bromophenyl)ethyl)pyrrolidine can be synthesized through several methods:
Substitution Reaction: One common method involves the reaction of 4-bromophenylacetonitrile with pyrrolidine in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide at elevated temperatures.
Reductive Amination: Another method involves the reductive amination of 4-bromoacetophenone with pyrrolidine using a reducing agent like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of 1-(1-(4-Bromophenyl)ethyl)pyrrolidine often involves large-scale batch reactions using the substitution method due to its simplicity and high yield. The reaction conditions are optimized to ensure maximum efficiency and purity of the final product.
化学反应分析
Types of Reactions: 1-(1-(4-Bromophenyl)ethyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield the corresponding amines or alcohols.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium thiolate in polar aprotic solvents.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
1-(1-(4-Bromophenyl)ethyl)pyrrolidine can be compared with other similar compounds, such as:
1-(1-(4-Chlorophenyl)ethyl)pyrrolidine: This compound has a chlorine atom instead of bromine, which affects its reactivity and binding affinity.
1-(1-(4-Fluorophenyl)ethyl)pyrrolidine: The presence of a fluorine atom influences the compound’s electronic properties and biological activity.
1-(1-(4-Methylphenyl)ethyl)pyrrolidine: The methyl group alters the compound’s steric and electronic characteristics, impacting its chemical behavior and applications.
Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of the pyrrolidine scaffold in chemical and pharmaceutical research.
属性
IUPAC Name |
1-[1-(4-bromophenyl)ethyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c1-10(14-8-2-3-9-14)11-4-6-12(13)7-5-11/h4-7,10H,2-3,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCHPDGYVYGLTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301285921 | |
| Record name | 1-[1-(4-Bromophenyl)ethyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301285921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78065-00-6 | |
| Record name | 1-[1-(4-Bromophenyl)ethyl]pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78065-00-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[1-(4-Bromophenyl)ethyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301285921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


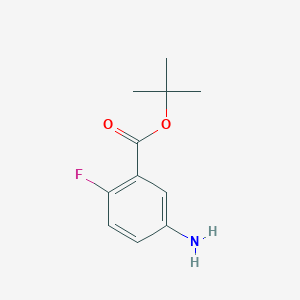
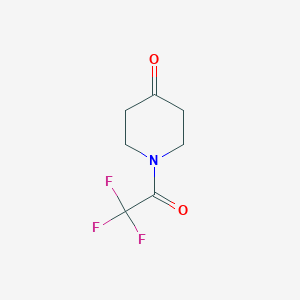
![11b-Methyl-1,2,5,6,11,11b-hexahydro-3H-indolizino[8,7-b]indol-3-one](/img/structure/B1316345.png)
![5,5'-Dichloro-4,4',7,7'-tetramethyl-3H,3'H-[2,2'-bibenzo[b]thiophenylidene]-3,3'-dione](/img/structure/B1316347.png)
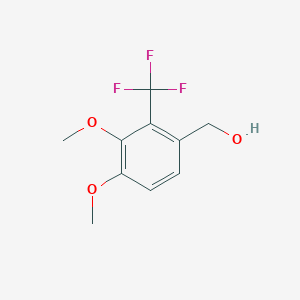
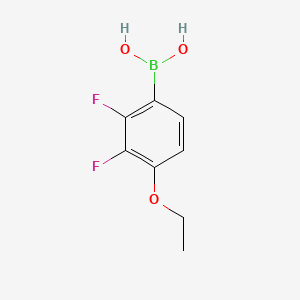
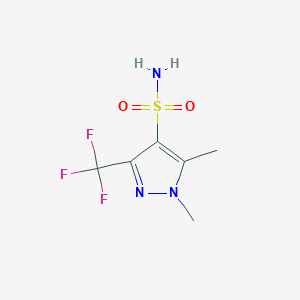
![Benzene, [[(8-bromooctyl)oxy]methyl]-](/img/structure/B1316359.png)

